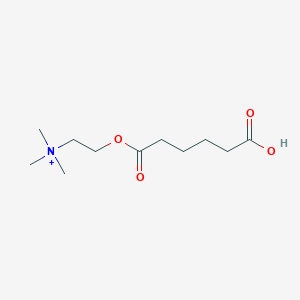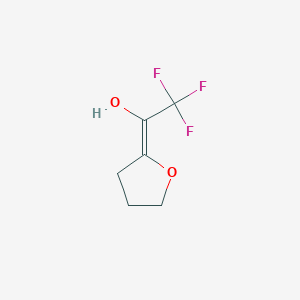
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is a synthetic organic compound characterized by the presence of a trifluoroethanol group and a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol typically involves the reaction of dihydrofuran with trifluoroethanol under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different alcohols or hydrocarbons.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid, while reduction could yield a simpler alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antiviral activities.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a solvent in specific applications.
Mécanisme D'action
The mechanism by which (1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol exerts its effects would depend on its interactions with molecular targets. These could include enzymes, receptors, or other proteins. The trifluoroethanol group may play a role in stabilizing certain molecular conformations or enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroethanol: A simpler compound with similar fluorinated alcohol functionality.
Dihydrofuran: Shares the furan ring structure but lacks the trifluoroethanol group.
Uniqueness
(1E)-1-(Dihydro-2(3H)-Furanylidene)-2,2,2-Trifluoroethanol is unique due to the combination of the dihydrofuran ring and the trifluoroethanol group, which imparts distinct chemical and physical properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C6H7F3O2 |
|---|---|
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
(1E)-2,2,2-trifluoro-1-(oxolan-2-ylidene)ethanol |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h10H,1-3H2/b5-4+ |
Clé InChI |
GJYILYRGBXOGBO-SNAWJCMRSA-N |
SMILES isomérique |
C1C/C(=C(/C(F)(F)F)\O)/OC1 |
SMILES canonique |
C1CC(=C(C(F)(F)F)O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


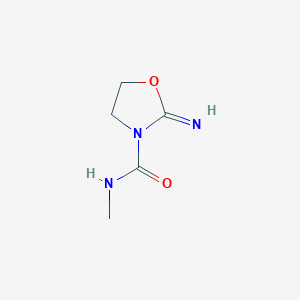
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
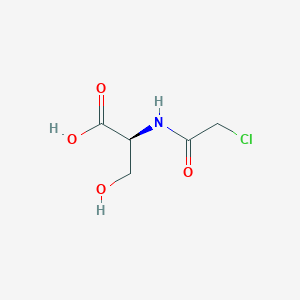
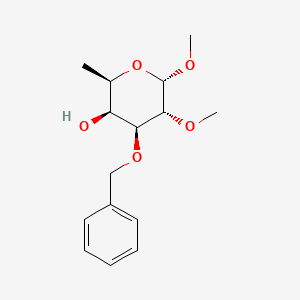
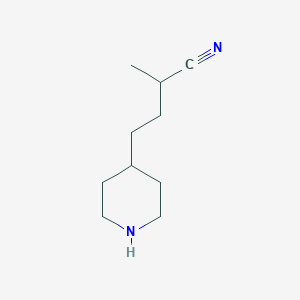

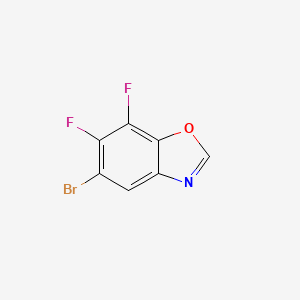
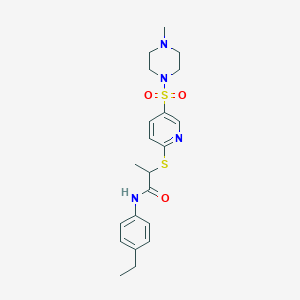

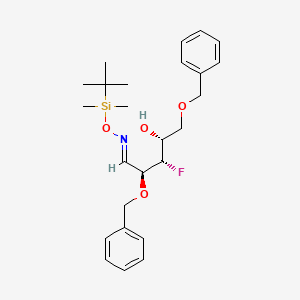

![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
